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Introduction
The Coomassie Blue G-250 dye-binding assay, commonly known as the Bradford assay, is a

rapid and sensitive method for the quantification of total protein concentration in a solution. The

principle of this assay is based on the binding of Coomassie Brilliant Blue G-250 dye to

proteins, which causes a shift in the dye's maximum absorbance from 465 nm to 595 nm under

acidic conditions. This color change from brown to blue is proportional to the amount of protein

in the sample. The assay is widely used due to its simplicity, speed, and compatibility with

many common laboratory reagents.

The binding of the dye primarily occurs with basic and aromatic amino acid residues,

particularly arginine, lysine, and histidine.[1][2] This interaction stabilizes the anionic, blue form

of the Coomassie dye. The concentration of an unknown protein sample is determined by

comparing its absorbance at 595 nm to a standard curve generated from a series of known

concentrations of a standard protein, typically bovine serum albumin (BSA).[2][3]

Key Experimental Protocols
Reagent Preparation: Coomassie Blue G-250 Reagent
Materials:

Coomassie Brilliant Blue G-250 dye
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95% Ethanol

85% Phosphoric acid

Distilled or deionized water

Procedure:

Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.[1][4]

To this solution, add 100 mL of 85% phosphoric acid.[1][4]

Bring the volume up to 1 liter with distilled water.[2][4]

Mix the solution thoroughly and filter it through Whatman No. 1 filter paper to remove any

particulates.

Store the reagent in a dark bottle at room temperature. The reagent is stable for several

months.[4]

Note: Commercially available, pre-made Bradford reagent solutions are also widely used and

offer convenience and consistency.[4]

Standard Protocol for Protein Quantification
This protocol is suitable for protein concentrations in the range of 100-1500 µg/mL.

1. Preparation of BSA Standards:

Prepare a series of BSA standards by diluting a stock solution (e.g., 2 mg/mL BSA) with the

same buffer as your unknown samples. A typical standard curve can be prepared as follows:
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Vial
Volume of Diluent
(Buffer)

Volume and Source
of BSA (2 mg/mL
stock)

Final BSA
Concentration
(µg/mL)

A 0 µL 300 µL of stock 2000

B 125 µL 375 µL of stock 1500

C 325 µL 325 µL of stock 1000

D 175 µL
175 µL of vial B

dilution
750

E 325 µL
325 µL of vial C

dilution
500

F 325 µL
325 µL of vial E

dilution
250

G 325 µL
325 µL of vial F

dilution
125

H 400 µL 0 µL 0 (Blank)

2. Assay Procedure:

Pipette 10 µL of each standard and unknown sample into separate, clean test tubes or wells

of a 96-well microplate. It is recommended to perform each measurement in triplicate for

accuracy.[5]

Add 200 µL of the Coomassie Blue G-250 reagent to each tube or well.[5]

Mix the contents thoroughly by vortexing or gentle pipetting.

Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.

[6]

Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

Use the buffer-only sample (Blank) to zero the spectrophotometer.
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3. Data Analysis:

Subtract the average absorbance of the blank from the absorbance readings of the

standards and unknown samples.

Plot the net absorbance of the BSA standards versus their corresponding concentrations to

generate a standard curve.

Determine the concentration of the unknown samples by interpolating their absorbance

values on the standard curve. Remember to account for any dilutions made to the original

sample.

Micro-Assay Protocol
This protocol is suitable for more dilute protein samples, typically in the range of 1-25 µg/mL.

1. Preparation of BSA Standards:

Prepare a series of dilute BSA standards. For example, from a 1 mg/mL stock:

Standard Concentration (µg/mL)

1 25

2 20

3 15

4 10

5 5

6 2.5

7 1

8 (Blank) 0

2. Assay Procedure:

Add 1 mL of each standard and unknown sample to separate test tubes.
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Add 1 mL of the Coomassie Blue G-250 reagent to each tube.

Mix well and incubate at room temperature for 5-10 minutes.

Measure the absorbance at 595 nm against the blank.

3. Data Analysis:

Follow the same data analysis procedure as the standard protocol.

Data Presentation
Table 1: Example BSA Standard Curve Data (Standard Protocol)

BSA Concentration
(µg/mL)

Absorbance at 595 nm
(Average of Triplicates)

Net Absorbance
(Corrected for Blank)

0 (Blank) 0.052 0.000

125 0.235 0.183

250 0.418 0.366

500 0.751 0.699

750 1.024 0.972

1000 1.257 1.205

1500 1.589 1.537

Table 2: Common Interfering Substances
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Substance Maximum Compatible Concentration

Detergents

SDS >0.05% (w/v) causes interference

Triton X-100 >0.1% causes interference

Buffers

Tris 2.0 M

HEPES 100 mM

Reducing Agents

2-Mercaptoethanol 1.0 M

Dithiothreitol (DTT) 5 mM

Other

Guanidine•HCl 3.5 M

Glycerol 10%

Ammonium sulfate 1.0 M

Note: This is not an exhaustive list. It is always recommended to prepare standards in the

same buffer as the samples to account for potential interference.[1][4]

Experimental Workflow Diagram
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Caption: Experimental workflow for the Coomassie Blue G-250 protein assay.
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Issue Possible Cause Solution

Inaccurate or Inconsistent

Results
Pipetting errors.

Use calibrated pipettes and

ensure consistent technique.

Run replicates.

Reagent not at room

temperature.

Allow the Coomassie reagent

to equilibrate to room

temperature before use.

Incorrect blank.

Ensure the blank contains the

same buffer as the standards

and samples.

Low Absorbance
Protein concentration is too

low.

Concentrate the sample or use

the micro-assay protocol.

Presence of interfering

substances.

Dilute the sample to reduce

the concentration of the

interfering substance.

Alternatively, remove the

substance via dialysis or buffer

exchange.

Protein has a low number of

basic/aromatic amino acids.

The Coomassie assay

response varies between

proteins. Use a standard that

is similar to the protein of

interest, if possible.

High Absorbance
Protein concentration is too

high.

Dilute the sample to fall within

the linear range of the

standard curve.

Cuvettes or plate are

dirty/stained.

Clean cuvettes thoroughly or

use new disposable ones. Dye

can stain quartz cuvettes.

Precipitate Forms High protein concentration.
Dilute the sample before

adding the reagent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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